

basic properties of Ac-LEVDGWK(Dnp)-NH₂

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Compound of Interest

Compound Name: Ac-LEVDGWK(Dnp)-NH₂

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Technical Guide: Ac-LEVDGWK(Dnp)-NH₂

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The peptide **Ac-LEVDGWK(Dnp)-NH₂** is a specific, likely custom-synthesized molecule for which detailed public data is scarce. This guide has been constructed by analyzing its constituent components and drawing parallels from well-documented, structurally similar compounds. The experimental protocols and data presented are representative and should be adapted and validated for specific experimental contexts.

Core Properties and Function

Ac-LEVDGWK(Dnp)-NH₂ is a chemically modified heptapeptide. Its structure suggests a primary function as a fluorogenic substrate for detecting the activity of specific cysteine-aspartic proteases known as caspases.

- **Peptide Sequence (LEVD):** The core sequence, Leu-Glu-Val-Asp (LEVD), is a recognized cleavage motif for certain caspases. While the DEVD sequence is characteristic for effector caspases-3 and -7, the LEVD sequence is reported to be an optimal tetrapeptide sequence for caspase-4, an inflammatory caspase.^{[1][2]}
- **Fluorophore (W):** The Tryptophan (Trp, W) residue within the sequence serves as an intrinsic fluorescent donor.
- **Quencher (Dnp):** The 2,4-dinitrophenyl (Dnp) group, conjugated to the lysine (K) side chain, functions as a potent fluorescence quencher.^{[3][4][5]}

- **Terminal Modifications:** The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH₂) to increase stability by preventing degradation by exopeptidases.

The operational principle of this peptide is based on Förster Resonance Energy Transfer (FRET).[6][7][8] In the intact peptide, the close proximity of the Tryptophan donor and the Dnp acceptor allows for non-radiative energy transfer, effectively quenching Tryptophan's natural fluorescence. Upon enzymatic cleavage at the aspartic acid residue by an active caspase, the Tryptophan and Dnp moieties are separated, disrupting FRET and leading to a quantifiable increase in fluorescence.

Summary of Physicochemical Properties

The following table summarizes the known and inferred properties of **Ac-LEVDGWK(Dnp)-NH₂**.

Property	Value	Source/Method
Full Sequence	Acetyl-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH ₂	-
Molecular Formula	C ₃₈ H ₅₃ N ₁₁ O ₁₂	Calculated
Molecular Weight	~857.94 g/mol	Calculated
Probable Target Enzyme	Caspase-4	Inferred from LEVD sequence[1][2]
Fluorophore (Donor)	Tryptophan (W)	Intrinsic
Quencher (Acceptor)	2,4-Dinitrophenyl (Dnp)	Conjugated
Excitation Wavelength	~280 nm	Typical for Tryptophan
Emission Wavelength	~350-360 nm	Typical for Tryptophan
Solubility	Soluble in DMSO, DMF; poor aqueous solubility	General peptide property
Storage	-20°C or lower, desiccated	General peptide property

Mechanism of Action: FRET-Based Detection

The detection of caspase activity using **Ac-LEVDGWK(Dnp)-NH₂** relies on the disruption of FRET upon substrate cleavage.

Caption: FRET mechanism of **Ac-LEVDGWK(Dnp)-NH₂** caspase substrate.

Experimental Protocols

The following is a generalized protocol for measuring caspase activity in cell lysates. This protocol is based on established methods for similar fluorogenic substrates and should be optimized for the specific enzyme and experimental conditions.^{[9][10]}

Reagent Preparation

- Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT (add fresh). Store at 4°C.
- Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT (add fresh). Store at 4°C.
- Substrate Stock Solution: Prepare a 10 mM stock of **Ac-LEVDGWK(Dnp)-NH₂** in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C, protected from light.

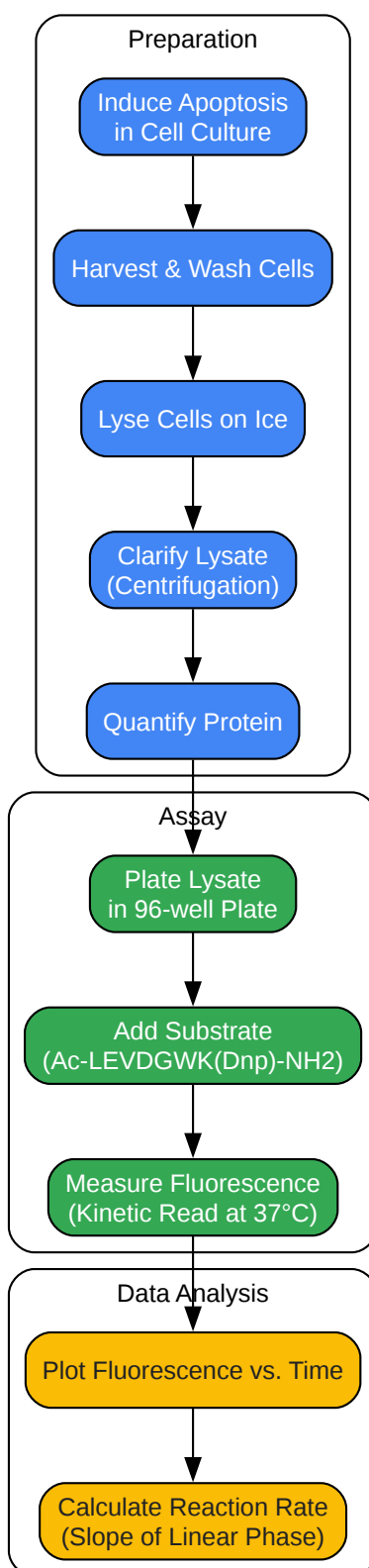
Cell Lysate Preparation

- Induce apoptosis in cell culture using the desired method. Include a non-induced control group.
- Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.
- Wash the cell pellet once with ice-cold PBS.
- Resuspend the pellet in 50-100 µL of ice-cold Lysis Buffer.
- Incubate on ice for 15-20 minutes.
- Centrifuge at ~14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

- Determine protein concentration using a standard method (e.g., Bradford assay).

Caspase Activity Assay

- Dilute the cell lysate to a final concentration of 1-2 mg/mL in pre-chilled 1X Assay Buffer (prepared by diluting the 2X stock with dH₂O).
- In a 96-well black microplate, add 50 µL of each cell lysate sample per well.
- Prepare a working substrate solution by diluting the 10 mM stock to 100 µM in 1X Assay Buffer.
- Initiate the reaction by adding 50 µL of the 100 µM substrate solution to each well (final substrate concentration: 50 µM).
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Measure the fluorescence intensity (Excitation: ~280 nm, Emission: ~350 nm) at regular intervals (e.g., every 5 minutes) for 1-2 hours.



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Caption: General experimental workflow for caspase activity measurement.

Representative Kinetic Data

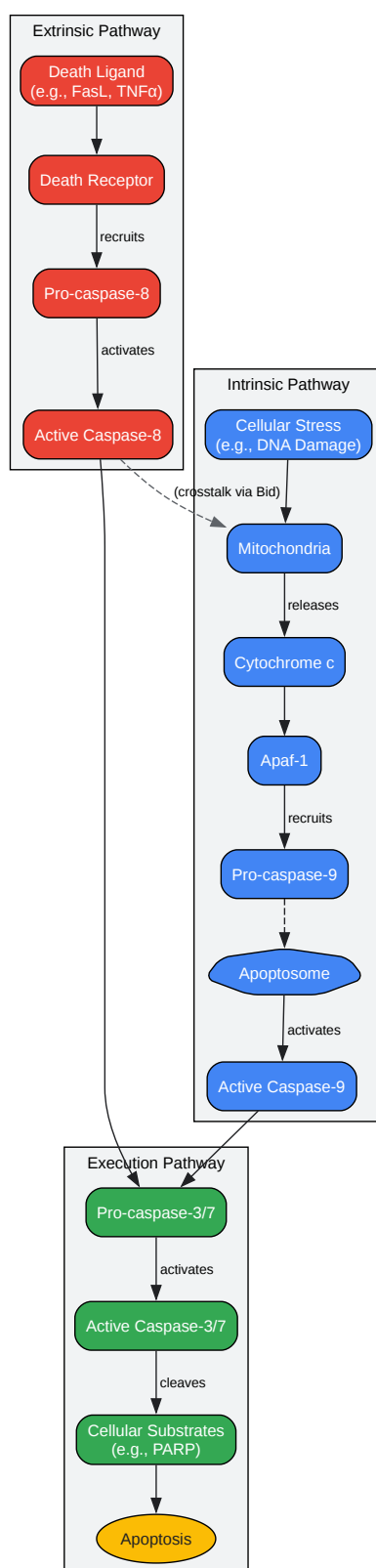
Specific kinetic parameters (K_m , k_{cat}) for **Ac-LEVDGWK(Dnp)-NH₂** are not publicly available. The efficiency and specificity of a substrate are best described by these values.^[11] The table below presents data for the well-characterized caspase-3 substrate Ac-DEVD-AMC to provide context. Kinetic parameters can vary significantly based on the peptide sequence, the specific caspase, and assay conditions.^[12]

Substrate	Enzyme	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)	Reference
Ac-DEVD-AMC	Caspase-3	10	N/A	N/A	^[9]
Ac-DEVD-AFC	Caspase-3	11.5	36	3.1×10^6	^[11]
Ac-DEVD-pNA	Caspase-3	22	0.7	3.2×10^4	^[11]
Ac-DEVD-pNA	Caspase-7	160	0.04	2.5×10^2	^[11]

Note: N/A indicates data was not available in the cited source. AFC (7-amino-4-trifluoromethylcoumarin) and pNA (p-nitroanilide) are alternative reporter groups.

Apoptotic Signaling Context

Caspases are central to the apoptotic process, existing as inactive zymogens that are activated in a proteolytic cascade. This cascade involves initiator caspases (like caspase-8, -9) and executioner caspases (like caspase-3, -7). Inflammatory caspases (like caspase-1, -4, -5) are typically involved in a different form of programmed cell death called pyroptosis. A substrate like **Ac-LEVDGWK(Dnp)-NH₂** would be used to measure the activity of its target caspase within these complex cellular pathways.



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Caption: Simplified overview of major caspase activation pathways in apoptosis.

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